molecular formula C12H12ClN5O3S3 B11417331 5-chloro-2-(ethylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

Cat. No.: B11417331
M. Wt: 405.9 g/mol
InChI Key: ZRLKXEHBIHZRRI-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethanesulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethanesulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as ethyl cyanoacetate and formamidine.

    Introduction of the Chloro and Ethanesulfonyl Groups: Chlorination can be achieved using reagents like thionyl chloride, while the ethanesulfonyl group can be introduced via sulfonylation using ethanesulfonyl chloride.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones.

    Final Coupling Reaction: The final step involves coupling the thiadiazole derivative with the pyrimidine core under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(ethanesulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide has several applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or photochemical properties.

    Biological Research: It can serve as a probe or tool compound in various biological assays to study enzyme interactions or cellular pathways.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways. The pathways involved would be elucidated through detailed biochemical and cellular studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide
  • 5-Chloro-2-(ethanesulfonyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

Uniqueness

The unique combination of functional groups in 5-chloro-2-(ethanesulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide provides it with distinct chemical properties and potential biological activities that may not be present in similar compounds. This uniqueness can be leveraged in designing new drugs or materials with specific desired properties.

Properties

Molecular Formula

C12H12ClN5O3S3

Molecular Weight

405.9 g/mol

IUPAC Name

5-chloro-2-ethylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C12H12ClN5O3S3/c1-3-5-22-12-18-17-10(23-12)16-9(19)8-7(13)6-14-11(15-8)24(20,21)4-2/h3,6H,1,4-5H2,2H3,(H,16,17,19)

InChI Key

ZRLKXEHBIHZRRI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC=C)Cl

Origin of Product

United States

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